molecular formula C17H17NO3 B2437670 1-[(2-Methoxyphenoxy)acetyl]indoline CAS No. 444146-15-0

1-[(2-Methoxyphenoxy)acetyl]indoline

Cat. No.: B2437670
CAS No.: 444146-15-0
M. Wt: 283.327
InChI Key: UGNNACXQLLXRSL-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenoxy)acetyl]indoline is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis. This compound features a unique structure that combines an indoline core with a 2-methoxyphenoxyacetyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(2-Methoxyphenoxy)acetyl]indoline can be achieved through several synthetic routes. One common method involves the reaction of indoline with 2-methoxyphenoxyacetyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-Methoxyphenoxy)acetyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline and 2-methoxyphenol.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1-[(2-Methoxyphenoxy)acetyl]indoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenoxy)acetyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(2-Methoxyphenoxy)acetyl]indoline can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNACXQLLXRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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